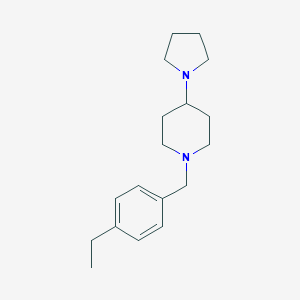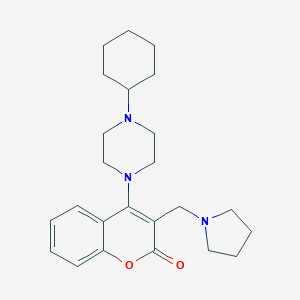![molecular formula C24H31N3O3 B247070 N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247070.png)
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1960s and has since been used in scientific research to understand its mechanism of action and its effects on the human body.
Mechanism of Action
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide acts as a partial agonist at the 5-HT2A receptor, which leads to increased levels of serotonin in the brain. This increase in serotonin levels is thought to be responsible for the psychedelic effects of the drug. This compound also has affinity for other serotonin receptors, including 5-HT1A and 5-HT2C receptors, which may contribute to its effects.
Biochemical and Physiological Effects:
This compound has been found to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can induce nausea and vomiting. In addition, it can lead to changes in mood and perception, including visual and auditory hallucinations, altered thinking, and changes in time perception.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been used in scientific research to study the effects of serotonin receptor agonists on the brain. It has been found to be a useful tool for studying the role of the 5-HT2A receptor in mood, perception, and cognition. However, its psychoactive effects and potential for abuse limit its use in laboratory experiments.
Future Directions
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide. One area of interest is the development of novel drugs that target the 5-HT2A receptor, which may have therapeutic potential for the treatment of mood disorders and other psychiatric conditions. Another area of research is the study of the long-term effects of this compound on the brain and behavior, as well as its potential for addiction and abuse. Finally, there is a need for further research on the pharmacokinetics and metabolism of this compound, which may help to inform the development of safer and more effective drugs in the future.
Synthesis Methods
The synthesis of N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide involves several steps, starting with the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This compound is then reduced with sodium borohydride to form 2,5-dimethoxyphenethylamine. The final step involves the reaction of 2,5-dimethoxyphenethylamine with 4-(3-phenyl-2-propenyl)piperazine in the presence of acetic acid to form this compound.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically binding to the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. Studies have shown that this compound can induce visual hallucinations, altered thinking, and changes in mood and perception.
properties
Molecular Formula |
C24H31N3O3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C24H31N3O3/c1-29-21-10-11-23(30-2)22(19-21)25-24(28)12-14-27-17-15-26(16-18-27)13-6-9-20-7-4-3-5-8-20/h3-11,19H,12-18H2,1-2H3,(H,25,28)/b9-6+ |
InChI Key |
BRKGKVASBNSRNV-RMKNXTFCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-({4-[Benzyl(ethyl)amino]-1-piperidinyl}methyl)-2,6-dimethoxyphenol](/img/structure/B246992.png)
amino]-N-(2-fluorophenyl)propanamide](/img/structure/B246994.png)
amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)
![3,7-dimethyl-N-(4-morpholinyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B246999.png)

![N-(2-furylmethyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247001.png)
![7-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B247002.png)
![2-(1-adamantyl)-4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B247004.png)
![1-[1-(3-Methylcyclohexyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247005.png)
![2-{4-[1-(2-Pyridinylmethyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B247007.png)
![2-{4-[1-(4-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B247009.png)
![4-Bromo-2-{[4-(2,6-dimethyl-4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247010.png)